![molecular formula C6H11NO B15296501 2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
2-Azabicyclo[3.1.1]heptan-4-ol
Description
2-Azabicyclo[3.1.1]heptan-4-ol is a bicyclic organic compound characterized by a seven-membered ring system containing one nitrogen atom (azetidine-like structure) and two fused rings (3.1.1 bicyclic framework). This scaffold is notable for its structural rigidity, which confers unique stereoelectronic properties and biological activity. The hydroxyl group at position 4 enhances hydrogen-bonding capabilities, making it a versatile intermediate in drug discovery .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-7-5-1-4(6)2-5/h4-8H,1-3H2 |
InChI Key |
RJFSZMRLRWNKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptan-4-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the reduction of spirocyclic oxetanyl nitriles, which has been studied for its mechanism, scope, and scalability .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.1.1]heptan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be functionalized via photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-hydroxyphthalimide esters, and organic photocatalysts. The conditions for these reactions are typically mild, avoiding the need for external oxidants and expensive metal catalysts.
Scientific Research Applications
2-Azabicyclo[3.1.1]heptan-4-ol has several scientific research applications. In medicinal chemistry, it has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties . The compound is also used in the synthesis of carbocyclic nucleosides, which are important intermediates in the development of antiviral drugs . Additionally, this compound is studied for its potential as a bioisostere of meta-substituted benzenes, which can improve the metabolic stability and lipophilicity of drug candidates .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-ol involves its interaction with molecular targets and pathways in biological systems. For example, when incorporated into the structure of Rupatidine, the compound improves the drug’s physicochemical properties by mimicking the fragment of meta-substituted benzenes . This structural modification enhances the drug’s binding affinity and stability.
Comparison with Similar Compounds
2-Azabicyclo[2.2.0]hexanes
- Structure : Smaller bicyclic system (2.2.0) with higher ring strain due to fused five- and four-membered rings.
- Synthesis : Primarily via photochemical [2+2] cycloadditions or thermal [4+2] cycloadditions .
- Applications: Limited biological data; used in exploratory synthetic chemistry.
- Key Difference : Reduced stability compared to 3.1.1 systems due to higher strain .
2-Azabicyclo[2.2.1]heptanes
- Structure: Norbornane-like framework (2.2.1) with a bridgehead nitrogen.
- Synthesis: Aza-Diels-Alder reactions or Mitsunobu-type SN2 substitutions .
- Applications: Used in organocatalysts and ligands. For example, thiourea derivatives show bifunctional catalytic activity .
- Key Difference : Broader synthetic utility in catalysis but lower receptor-binding specificity than 3.1.1 derivatives .
4-Thia-1-azabicyclo[3.2.0]heptanes
- Structure : Contains a sulfur atom in place of one carbon, altering electronic properties.
- Applications : Found in antibiotics (e.g., cephalosporin derivatives), with crystallinity meeting pharmacopeial standards .
- Key Difference : Sulfur enhances metabolic stability but reduces blood-brain barrier penetration compared to 3.1.1 systems .
Pharmacological Activity
Orexin Receptor Antagonism
- 3.1.1 Derivatives : Substituted 2-azabicyclo[3.1.1]heptanes (e.g., O2-tert-butyl O5-methyl derivatives) exhibit potent orexin receptor antagonism, with patent applications highlighting their use in treating insomnia .
- 3.2.1 Octane Analogues : 2-Azabicyclo[3.2.1]octane derivatives show similar activity but lower selectivity due to increased ring flexibility .
Enzyme Inhibition
- IRAK Degraders : 3.1.1 derivatives are explored as interleukin-1 receptor-associated kinase (IRAK) degraders, with patent claims emphasizing their efficacy in inflammatory diseases .
- Comparison with 3.2.0 Systems : 3.2.0 analogues (e.g., 3-azabicyclo[3.2.0]heptan-6-ol) lack the hydroxyl group critical for hydrogen bonding, reducing inhibitory potency .
Protecting Group Strategies
Reduction Pathways
- 3.1.1 Derivatives : Hydrogenation with Pd/C under 3.0 bar H₂ yields amines quantitatively .
- 2.2.0 Systems : Triphenylphosphine-mediated azide reductions are preferred but generate stoichiometric waste .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the key synthetic routes for 2-Azabicyclo[3.1.1]heptan-4-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis of bicyclic amines like 2-azabicyclo frameworks often employs cyclopropanation, Diels-Alder reactions, or palladium-catalyzed cross-coupling. For example, aza-Diels-Alder reactions with chiral auxiliaries (e.g., (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one) enable enantioselectivity . Reductive amination or hydrogenation (using Pd/C under H₂ at 3.0 bar) is critical for reducing intermediates like azides to amines while preserving stereochemistry . Reaction temperature (0–25°C) and solvent polarity (e.g., ethanol vs. THF) significantly impact diastereomeric ratios.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to identify proton environments (e.g., bridgehead protons at δ 3.2–4.0 ppm) and -NMR for carbonyl/carbon-nitrogen bonds. Chiral HPLC with columns like Chiralpak® IA/IB resolves enantiomers .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous compounds like cis-3-azabicyclo[3.2.0]heptane-2,4-dione .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and verify experimental data .
Q. What safety protocols are essential for handling bicyclic amines like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Oral LD₅₀: 300–2000 mg/kg) and skin irritation risks .
- Ventilation : Use fume hoods to mitigate inhalation hazards (H335: respiratory irritation) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized for medicinal chemistry applications?
- Methodological Answer :
- Catalysts : Chiral thiourea organocatalysts (e.g., Takemoto’s catalyst) induce asymmetry in Michael additions to bicyclic ketones .
- Substrate Design : Introduce electron-withdrawing groups (e.g., sulfonamides) to enhance reactivity and selectivity. For example, 2-azabicyclo[2.2.1]heptane-2-sulfonamide derivatives are synthesized via Pd-catalyzed aminoacyloxylation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can resolve racemic mixtures with >90% ee .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets like GABA receptors or nitric oxide synthase .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data for antimicrobial or anti-inflammatory activity .
- MD Simulations : Analyze binding stability (e.g., RMSD < 2.0 Å over 100 ns) in lipid bilayers for CNS drug candidates .
Q. How do structural modifications to the bicyclic scaffold influence metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate derivatives with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS. For example, hydroxylation at C4 reduces half-life (t₁/₂ < 30 min) due to CYP3A4 activity .
- Prodrug Strategies : Esterify the hydroxyl group to improve bioavailability (e.g., acetate prodrugs increase Cₘₐ₃ by 5× in murine models) .
Key Research Challenges
- Stereochemical Purity : Minor impurities (<2% diastereomers) can skew bioactivity data; rigorous chiral analysis is critical .
- Scale-Up Limitations : Hydrogenation at high pressure (3.0 bar) requires specialized reactors for gram-scale synthesis .
- Toxicity Profiling : Metabolites (e.g., N-oxides) may exhibit off-target effects; in silico toxicity prediction (e.g., ProTox-II) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.